Cas no 5564-17-0 (1H-Indole-3-ethanamine,N-methyl-5-[(phenylmethyl)thio]-, hydrochloride (1:1))

1H-Indole-3-ethanamine,N-methyl-5-[(phenylmethyl)thio]-, hydrochloride (1:1) structure
5564-17-0 structure
Product name:1H-Indole-3-ethanamine,N-methyl-5-[(phenylmethyl)thio]-, hydrochloride (1:1)
CAS No:5564-17-0
MF:C17H23NO3S
MW:321.43442
CID:383592
PubChem ID:2853025

1H-Indole-3-ethanamine,N-methyl-5-[(phenylmethyl)thio]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine,N-methyl-5-[(phenylmethyl)thio]-, hydrochloride (1:1)
    • propan-2-yl 2-(cyclopropanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • benzo[b]thiophene-3-carboxylic acid, 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methyl-, 1-methylethyl ester
    • Isopropyl 2-[(cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • CBMicro_025930
    • AG-690/36932156
    • AKOS003240444
    • AKOS022162710
    • SR-01000213510
    • BIM-0026015.P001
    • 5564-17-0
    • SR-01000213510-1
    • DTXSID70386101
    • Inchi: InChI=1S/C17H23NO3S/c1-9(2)21-17(20)14-12-7-4-10(3)8-13(12)22-16(14)18-15(19)11-5-6-11/h9-11H,4-8H2,1-3H3,(H,18,19)
    • InChI Key: HDHVMFBBCSZRMM-UHFFFAOYSA-N
    • SMILES: CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3CC3

Computed Properties

  • Exact Mass: 321.13999
  • Monoisotopic Mass: 321.14
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.239
  • Boiling Point: 526.7°Cat760mmHg
  • Flash Point: 272.3°C
  • Refractive Index: 1.597
  • PSA: 55.4

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